molecular formula C21H17ClN4O3 B2942217 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 946323-45-1

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2942217
CAS No.: 946323-45-1
M. Wt: 408.84
InChI Key: RRATVHBXMHJSTB-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a specialized chemical compound designed for neuroscience research and pharmaceutical development. This compound belongs to the imidazo[1,2-b]pyridazine class, which has demonstrated significant potential in central nervous system (CNS) drug discovery . Imidazo[1,2-b]pyridazine derivatives have been investigated as GABA receptor ligands with applications in treating sleep disorders, insomnia, anxiety, and epilepsy . The structural features of this compound—including the 6-methoxyimidazo[1,2-b]pyridazine core linked to a chloro-phenylphenoxyacetamide moiety—are optimized for interaction with neurological targets, potentially offering selective binding properties observed in related compounds . Researchers can utilize this chemical probe to study GABAergic signaling, investigate neurological pathways, and develop novel therapeutic agents for CNS disorders . The compound's molecular formula is C22H20ClN4O3 with a molecular weight of 388.4 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant patent literature and scientific publications for specific experimental protocols and handling procedures .

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-23-18(12-26(19)25-21)14-7-8-16(22)17(11-14)24-20(27)13-29-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRATVHBXMHJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H17_{17}ClN4_{4}O2_{2}
  • Molecular Weight : 392.83 g/mol
  • CAS Number : 946323-20-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving specific precursors.
  • Chloro-substituted Phenyl Ring Introduction : Utilizes substitution reactions to attach the chloro group.
  • Amidation Reaction : The ethoxyacetamide group is introduced through an amidation process.

Each step requires careful selection of reagents and conditions to ensure high yield and purity of the final product .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mode of action is believed to involve disruption of microbial cell membranes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It has been suggested that it interacts with receptors that regulate apoptosis and cell growth.

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the anticancer effects.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with notable apoptosis markers detected.
  • Antimicrobial Efficacy Assessment :
    • Objective : To test against bacterial strains.
    • Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected strains, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamideC22_{22}H23_{23}ClN4_{4}O2_{2}Moderate anticancer activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-furan-2-carboxamideC21_{21}H17_{17}ClN4_{4}O3_{3}Weak antimicrobial activity

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of imidazo[1,2-b]pyridazine derivatives modified at the phenyl and amide groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (Target) 946323-45-1 C₂₁H₁₇ClN₄O₃ 408.8 2-chlorophenyl, phenoxyacetamide, 6-methoxyimidazopyridazine
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide 946217-58-9 C₂₂H₁₉ClN₄O₄ 438.9 2,3-dimethoxybenzamide, 2-chlorophenyl, 6-methoxyimidazopyridazine
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide 955618-03-8 C₂₁H₁₇FN₄O₂ 376.4 2-fluorophenyl, 4-methylbenzamide, 6-methoxyimidazopyridazine
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide Not provided C₂₀H₁₃F₃N₄O₂ 398.3 3,4-difluorobenzamide, 2-fluorophenyl, 6-methoxyimidazopyridazine
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide Not provided C₁₉H₂₁N₄O₃ ~365.4 (estimated) 2-methoxyphenyl, butyramide, 6-methoxyimidazopyridazine

Key Observations

Substituent Effects on Molecular Weight: The target compound (408.8 g/mol) has a higher molecular weight than fluorinated analogs (e.g., 376.4 g/mol for the 4-methylbenzamide derivative ), primarily due to the bulkier phenoxyacetamide group compared to benzamide or butyramide substituents . The 2,3-dimethoxybenzamide analog (438.9 g/mol) exhibits the highest molecular weight due to additional methoxy groups .

Halogenation and Electronic Properties: The 2-chloro substituent in the target compound may enhance lipophilicity and metabolic stability compared to the 2-fluoro analogs .

Amide Group Variations: Phenoxyacetamide (target) introduces an ether linkage and an additional phenyl ring, which may enhance π-π stacking interactions compared to simpler amides like butyramide .

Methoxy Positioning :

  • All compounds retain the 6-methoxy group on the imidazopyridazine core, suggesting its critical role in maintaining structural integrity or target engagement .

Q & A

Q. Methodological Considerations :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while toluene/water biphasic systems reduce side reactions .
  • Catalysts : Acidic conditions (e.g., Fe powder) improve reduction efficiency in nitro-to-amine conversions .
  • Temperature : Cyclization reactions often require reflux (100–120°C) to achieve >80% yield .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SubstitutionNaOH, 2-pyridinemethanol, 80°C7592
CyclizationNaN₃, toluene/H₂O, reflux8289
CondensationPOCl₃, CH₂Cl₂, RT6895

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of imidazo-pyridazine) and aryl chloride positioning .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 394.382 for C₂₁H₁₆ClN₄O₃) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% threshold for pharmacological studies) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What in vitro biological assays are appropriate for initial pharmacological profiling of this compound?

Q. Basic Research Focus

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Enzyme Inhibition : Kinase or protease inhibition screens (IC₅₀ determination) using fluorogenic substrates .
  • Antioxidant Activity : DPPH radical scavenging assays to evaluate ROS modulation potential .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

How can contradictory results in biological activity between different assay models be systematically addressed?

Q. Advanced Research Focus

  • Assay Replication : Repeat studies in orthogonal models (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Pharmacokinetic Profiling : Evaluate compound stability in assay media (e.g., serum protein binding) via LC-MS .
  • Target Engagement : Use SPR or ITC to directly measure binding affinity to suspected targets .

Case Study : Discrepancies in cytotoxicity between 2D vs. 3D cell models may arise from poor penetration in spheroids. Test analogs with improved logP .

What computational strategies are effective in predicting the binding affinity of this compound with target proteins?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., VEGFR2) .
  • MD Simulations : GROMACS-based 100 ns simulations assess binding stability (RMSD < 2 Å acceptable) .
  • QSAR Models : Train regression models on substituent effects (e.g., electron-withdrawing groups at C2 enhance activity) .

Validation : Cross-check computational predictions with SPR or thermal shift assays .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Modify methoxy (C6), phenoxy (C2), or chloro (C5) groups to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace imidazo-pyridazine with pyrazolo[1,5-a]pyrimidine to assess scaffold flexibility .

Q. Table 2: SAR Insights from Analog Studies

Substituent PositionModificationEffect on IC₅₀ (Kinase X)Reference
C6 (methoxy)Ethoxy substitution2.5-fold ↓ activity
C2 (phenoxy)4-Fluorophenyl3-fold ↑ activity
C5 (chloro)Bromo replacementNo significant change

Methodological Note : Use parallel synthesis to generate 10–20 analogs per iteration for robust SAR .

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